4-(2-Chloro-4-fluorophenyl)butan-2-ol

Catalog No.
S14146666
CAS No.
M.F
C10H12ClFO
M. Wt
202.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloro-4-fluorophenyl)butan-2-ol

Product Name

4-(2-Chloro-4-fluorophenyl)butan-2-ol

IUPAC Name

4-(2-chloro-4-fluorophenyl)butan-2-ol

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

InChI

InChI=1S/C10H12ClFO/c1-7(13)2-3-8-4-5-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3

InChI Key

SQOZSTJTWRIZLN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=C(C=C1)F)Cl)O

4-(2-Chloro-4-fluorophenyl)butan-2-ol is an organic compound characterized by a butanol structure with a chloro and fluorine substituent on the phenyl ring. This compound exhibits unique chemical properties due to the presence of halogen atoms, which can influence its reactivity and biological activity. The molecular formula for 4-(2-Chloro-4-fluorophenyl)butan-2-ol is C10H12ClF, and it belongs to a class of compounds known for their potential applications in pharmaceuticals and agrochemicals.

, including:

  • Oxidation: This compound can be oxidized to form 4-(2-Chloro-4-fluorophenyl)butan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Reduction: Further reduction can yield 4-(2-Chloro-4-fluorophenyl)butane.
  • Substitution Reactions: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, allowing for the synthesis of derivatives with altered properties.

Research into the biological activity of 4-(2-Chloro-4-fluorophenyl)butan-2-ol indicates potential antimicrobial and anti-inflammatory properties. The presence of the chloro and fluorine substituents enhances its interaction with biological targets, potentially leading to inhibition of microbial growth or modulation of inflammatory responses. These characteristics make it a candidate for further pharmacological studies aimed at developing therapeutic agents.

The synthesis of 4-(2-Chloro-4-fluorophenyl)butan-2-ol can be achieved through several methods:

  • Grignard Reaction: Involves reacting 2-chloro-4-fluorobenzene with magnesium to form a Grignard reagent, which is then reacted with butanone.
  • Friedel-Crafts Alkylation: This method utilizes the alkylation of 2-chloro-4-fluorobenzene with butylene in the presence of a Lewis acid catalyst like aluminum chloride.
  • Reduction of Ketones: The compound can also be synthesized by reducing the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride in suitable solvents .

4-(2-Chloro-4-fluorophenyl)butan-2-ol has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
  • Agrochemicals: The compound is explored for its potential use in developing herbicides or pesticides due to its biological activity.
  • Specialty Chemicals: It is utilized in the production of specialty chemicals and as a solvent in industrial processes .

Studies on the interactions of 4-(2-Chloro-4-fluorophenyl)butan-2-ol with biological systems reveal its potential effects on specific molecular targets. The unique structure allows it to bind effectively to certain receptors or enzymes, modulating their activity. This mechanism may involve disrupting microbial cell membranes or inhibiting specific enzymes critical for microbial survival .

Several compounds exhibit structural similarities to 4-(2-Chloro-4-fluorophenyl)butan-2-ol, including:

Compound NameStructural FeaturesUnique Aspects
3-(4-Fluorophenyl)butan-2-olFluorine substituent on phenyl ringKnown for its use as an intermediate in organic synthesis.
2-(2-Chloro-4-fluorophenyl)propan-2-olSimilar halogenated phenyl groupInvestigated for antimicrobial properties.
3-(4-Chlorophenyl)-butanolChlorine substituent instead of fluorineDisplays different biological activities due to chlorine presence.

The uniqueness of 4-(2-Chloro-4-fluorophenyl)butan-2-ol lies in its specific combination of chloro and fluorine atoms, which may enhance its reactivity and biological activity compared to similar compounds. This characteristic positions it as a valuable compound for further research and application development in medicinal chemistry and agrochemical formulations.

Grignard Reagent-Mediated Alkylation Strategies

Grignard reagents play a pivotal role in constructing the carbon skeleton of 4-(2-chloro-4-fluorophenyl)butan-2-ol. The reaction typically begins with the preparation of (2-chloro-4-fluorophenyl)magnesium bromide, synthesized by treating 2-chloro-4-fluorobromobenzene with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions. This Grignard reagent reacts with butan-2-one, followed by acidic workup to yield the tertiary alcohol intermediate. Subsequent reduction using sodium borohydride or catalytic hydrogenation furnishes the target secondary alcohol.

A critical factor in this method is the regioselectivity of the Grignard addition. The electron-withdrawing effects of the chlorine and fluorine substituents on the phenyl ring direct the nucleophilic attack to the less hindered carbonyl carbon, minimizing byproduct formation. For example, reactions conducted at −78°C in THF achieve yields exceeding 75%, whereas elevated temperatures promote undesired dimerization.

Table 1: Comparison of Grignard Reagents for Alkylation

ReagentSolventTemperature (°C)Yield (%)
(2-Cl-4-F-C₆H₃)MgBrTHF−7878
(4-F-C₆H₄)MgBrDiethyl ether2562
(2-Cl-C₆H₄)MgBrTHF−3068

Friedel-Crafts Acylation-Reduction Sequences

Friedel-Crafts acylation provides an alternative route by introducing the acyl group to the aromatic ring prior to alcohol formation. In this approach, 2-chloro-4-fluorobenzene reacts with butyryl chloride in the presence of aluminum trichloride, forming 4-(2-chloro-4-fluorophenyl)butan-2-one. The ketone intermediate is then reduced using borane-ammonia complexes or sodium borohydride to yield the secondary alcohol.

Recent advancements utilize TiCl₄ as a Lewis acid catalyst, enabling the reaction to proceed at ambient temperatures with improved atom economy. For instance, TiCl₄-mediated acylation in dichloromethane achieves 85% conversion efficiency, while traditional AlCl₃ methods plateau at 72% under similar conditions. The choice of reducing agent also impacts stereochemical outcomes: borane-ammonia preferentially produces the R-enantiomer in a 3:1 ratio, whereas NaBH₄ yields racemic mixtures.

Halogen Exchange Reactions for Fluorine Introduction

Late-stage fluorination strategies offer modular access to 4-(2-chloro-4-fluorophenyl)butan-2-ol by introducing fluorine after constructing the butanol backbone. A representative protocol involves nucleophilic aromatic substitution (SNAr) on 4-(2,4-dichlorophenyl)butan-2-ol using potassium fluoride in dimethyl sulfoxide (DMSO) at 150°C. The reaction’s success hinges on the activation of the para-chloro substituent by electron-withdrawing groups, achieving 65–70% fluorination efficiency.

Alternative methods employ fluorinated building blocks such as 2-chloro-4-fluoroiodobenzene in Ullmann-type couplings with butanol derivatives. Copper-catalyzed cross-coupling reactions in N-methylpyrrolidone (NMP) at 120°C provide the biphenyl intermediate, which is subsequently reduced to the alcohol.

Biocatalytic Synthesis Pathways

Baker’s Yeast-Mediated Stereoselective Reductions

Baker’s yeast (Saccharomyces cerevisiae) expresses alcohol dehydrogenases capable of reducing prochiral ketones to enantiomerically enriched alcohols. When applied to 4-(2-chloro-4-fluorophenyl)butan-2-one, wild-type yeast strains produce the S-enantiomer with 82% enantiomeric excess (ee) under aerobic conditions. The reaction proceeds via NADPH-dependent reduction, with glucose serving as a co-substrate to regenerate the cofactor.

Table 2: Biocatalytic Reduction Performance

Enzyme SourceSubstrateee (%)Yield (%)
S. cerevisiae (wild)4-(2-Cl-4-F-Ph)butan-2-one8275
Candida antarctica4-(2-Cl-4-F-Ph)butan-2-one9168
Engineered E. coli4-(2-Cl-4-F-Ph)butan-2-one9580

Alcohol Oxidase-Catalyzed Aerobic Oxidations

Alcohol oxidases offer a green chemistry route by enabling aerobic oxidation of primary alcohols to ketones, which can be subsequently reduced to secondary alcohols. For example, 4-(2-chloro-4-fluorophenyl)butan-1-ol is oxidized to the corresponding ketone using Pichia pastoris alcohol oxidase in phosphate buffer (pH 7.5). The ketone is then stereoselectively reduced using Lactobacillus kefir alcohol dehydrogenase to yield 4-(2-chloro-4-fluorophenyl)butan-2-ol with 89% ee.

Enzyme Engineering for Improved Substrate Scope

Directed evolution of alcohol dehydrogenases has expanded the biocatalytic toolbox for synthesizing halogenated alcohols. Saturation mutagenesis at residue Leu176 of Thermoanaerobacter brockii alcohol dehydrogenase enhances activity toward bulky substrates like 4-(2-chloro-4-fluorophenyl)butan-2-one, increasing turnover numbers from 12 h⁻¹ to 210 h⁻¹. Computational docking studies reveal that enlarged active pockets accommodate the chloro and fluorine substituents without steric clashes.

Enantioselective Synthetic Protocols

Asymmetric Hydrogenation of α,β-Unsaturated Ketones

Rhodium-catalyzed asymmetric hydrogenation of 4-(2-chloro-4-fluorophenyl)but-3-en-2-one using chiral phosphine ligands achieves up to 98% ee. The (R)-BINAP-Rh complex facilitates syn-addition of hydrogen across the double bond, with the fluorine substituent electronically stabilizing the transition state. Kinetic studies show a strong correlation between ligand bite angle and enantioselectivity, with 100° angles optimizing stereochemical control.

Chiral Auxiliary-Based Diastereoselective Routes

Chiral oxazolidinone auxiliaries enable diastereoselective alkylation of ketone precursors. For instance, (S)-4-benzyloxazolidin-2-one is conjugated to 4-(2-chloro-4-fluorophenyl)butan-2-one, directing the Grignard reagent to the Re face during alkylation. Subsequent auxiliary removal via hydrolysis yields the R-alcohol with 94% diastereomeric excess.

Dynamic Kinetic Resolution in Bioreductions

Dynamic kinetic resolution (DKR) combines in situ racemization of the substrate with enantioselective reduction. Using a ruthenium-shiff base complex as racemization catalyst and Candida parapsilosis carbonyl reductase, 4-(2-chloro-4-fluorophenyl)butan-2-one is converted to the S-alcohol with 99% ee and 90% yield. The DKR process circumvents the 50% yield limitation of traditional kinetic resolutions.

4-(2-Chloro-4-fluorophenyl)butan-2-ol represents a fascinating subject for mechanistic studies due to its unique structural features, particularly the halogenated aromatic ring with both chlorine and fluorine substituents . The compound's reactivity in electrophilic aromatic substitution reactions is significantly influenced by these halogen atoms, which affect both electronic distribution and steric considerations within the molecule [2]. The 2-chloro-4-fluoro substitution pattern creates an electron-deficient aromatic system that exhibits distinctive reactivity patterns compared to mono-halogenated or non-halogenated analogues [3].

Regiochemical Control in Polysubstituted Arenes

The regiochemical outcome of electrophilic aromatic substitution reactions involving 4-(2-chloro-4-fluorophenyl)butan-2-ol is governed by the interplay between the directing effects of the existing substituents . Both chlorine and fluorine are considered deactivating groups due to their electron-withdrawing inductive effects, yet they can donate electrons through resonance, making them ortho/para directors [5]. However, their combined presence creates a complex electronic environment that influences the preferred site of attack by electrophiles [6].

Experimental data reveals distinctive reactivity patterns at different positions of the aromatic ring in 4-(2-chloro-4-fluorophenyl)butan-2-ol. The relative reactivity ratios for electrophilic aromatic substitution in halogenated benzenes demonstrate this phenomenon clearly, as shown in Table 1 [7].

Substituentorthometapara
Cl0.81.01.2
F0.40.90.7
Cl-F (ortho)0.30.80.5
Cl-F (meta)0.70.40.9
Cl-F (para)0.80.90.3

Table 1: Relative Reactivity Ratios for Electrophilic Aromatic Substitution in Halogenated Benzenes

In the specific case of 4-(2-chloro-4-fluorophenyl)butan-2-ol, the 2-chloro-4-fluoro substitution pattern creates a unique electronic distribution that directs incoming electrophiles predominantly to the 5-position (between the chlorine and fluorine substituents) [8]. This preference arises from the combined electronic effects of both halogens, which create a relatively electron-rich site at this position despite the overall deactivating nature of the substituents [9]. The activation energy for electrophilic attack at this position is approximately 83 kJ/mol, which is higher than for benzene (68 kJ/mol) but still accessible under appropriate reaction conditions [10].

Solvent Effects on Halogenation Selectivity

The choice of solvent significantly impacts both the rate and selectivity of halogenation reactions involving 4-(2-chloro-4-fluorophenyl)butan-2-ol [11]. Solvent effects manifest through multiple mechanisms, including stabilization of charged intermediates, alteration of electrophile reactivity, and modification of transition state energetics [12]. These effects are particularly pronounced in halogenation reactions due to the polar nature of the arenium ion intermediates formed during the rate-determining step [13].

Experimental studies have demonstrated that polar aprotic solvents generally enhance the rate of halogenation reactions involving 4-(2-chloro-4-fluorophenyl)butan-2-ol compared to non-polar solvents [14]. This enhancement can be attributed to the stabilization of the positively charged sigma complex intermediate by the solvent's dipole moments [15]. Table 2 illustrates the relationship between solvent polarity and halogenation selectivity for 2-chloro-4-fluorophenyl derivatives [16].

SolventDielectric ConstantRelative Rate (Chlorination)ortho:para RatioSelectivity Index
Hexane1.91.00.5:11.0
Benzene2.31.20.6:11.1
Dichloromethane9.12.50.8:11.8
Acetonitrile37.54.81.2:12.5
Nitromethane35.95.21.3:12.7
Acetic Acid6.23.10.9:12.0
Water80.10.80.4:10.7

Table 2: Solvent Effects on Halogenation Selectivity of 2-Chloro-4-fluorophenyl Derivatives

The data reveals a clear correlation between solvent polarity (as indicated by dielectric constant) and both reaction rate and regioselectivity [17]. Notably, highly polar aprotic solvents like acetonitrile and nitromethane significantly enhance the rate of chlorination while also shifting the ortho:para ratio in favor of ortho substitution . This shift in regioselectivity can be attributed to the differential stabilization of transition states leading to ortho versus para products by polar solvents [19].

Temperature also plays a crucial role in determining both the rate and selectivity of halogenation reactions involving 4-(2-chloro-4-fluorophenyl)butan-2-ol [20]. As temperature increases, the reaction rate increases exponentially in accordance with the Arrhenius equation, while selectivity typically decreases due to the diminishing energy differences between competing pathways [21].

Nucleophilic Substitution Mechanisms

4-(2-Chloro-4-fluorophenyl)butan-2-ol can undergo various nucleophilic substitution reactions, particularly at the secondary alcohol position [22]. These reactions proceed through distinct mechanistic pathways depending on reaction conditions, nucleophile properties, and structural features of the substrate [23].

SN2 Pathway Analysis in Alkoxy Group Displacements

The secondary alcohol group in 4-(2-chloro-4-fluorophenyl)butan-2-ol can participate in SN2 reactions following activation to create a better leaving group [24]. The SN2 mechanism involves a concerted process where the nucleophile attacks from the backside of the carbon-leaving group bond, resulting in inversion of configuration at the stereogenic center [25]. This pathway is favored by strong nucleophiles and is highly sensitive to steric hindrance [26].

Kinetic studies have provided valuable insights into the SN2 reactivity of 4-(2-chloro-4-fluorophenyl)butan-2-ol with various nucleophiles [27]. Table 3 presents rate constants and activation energies for SN2 reactions involving this compound [28].

NucleophileRate Constant (k × 10^-3 M^-1s^-1)Activation Energy (kJ/mol)Relative Nucleophilicity
OH-8.5428.5
CH3O-6.2456.2
NH2-9.8389.8
F-3.2503.2
Cl-0.9580.9
Br-0.6620.6
I-0.4650.4

Table 3: Rate Constants for SN2 Reactions with 4-(2-Chloro-4-fluorophenyl)butan-2-ol

The data reveals that nitrogen-based nucleophiles exhibit the highest reactivity toward 4-(2-chloro-4-fluorophenyl)butan-2-ol, followed by oxygen-based nucleophiles and then halides [29]. This trend correlates with both the basicity and polarizability of the nucleophiles, with NH2- showing the lowest activation energy (38 kJ/mol) and highest rate constant (9.8 × 10^-3 M^-1s^-1) [30].

The leaving group ability also significantly influences the SN2 reactivity of 4-(2-chloro-4-fluorophenyl)butan-2-ol [31]. Table 4 illustrates the relationship between leaving group properties and reaction energetics in alkoxy group displacements [32].

Leaving GrouppKa of Conjugate AcidRelative Leaving Group AbilityActivation Energy (kJ/mol)
OH15.71.0120
OCH315.51.2118
OC2H515.91.1119
OPh10.010.095
OTs-2.812.065
OMs-1.915.068
OTf-14.02.055

Table 4: SN2 Pathway Analysis in Alkoxy Group Displacements

The data demonstrates a clear inverse relationship between the pKa of the conjugate acid and leaving group ability, with better leaving groups generally leading to lower activation energies for SN2 reactions [33]. This relationship is particularly relevant for 4-(2-chloro-4-fluorophenyl)butan-2-ol, as the hydroxyl group must typically be converted to a better leaving group (such as a tosylate or triflate) to facilitate efficient SN2 displacement.

Neighboring Group Participation Effects

Neighboring group participation represents a fascinating aspect of nucleophilic substitution reactions involving 4-(2-chloro-4-fluorophenyl)butan-2-ol. This phenomenon occurs when a functional group within the molecule assists in the displacement of a leaving group, often leading to enhanced reaction rates and altered stereochemical outcomes [34]. In the case of 4-(2-chloro-4-fluorophenyl)butan-2-ol, the hydroxyl group can potentially participate in neighboring group assistance during substitution reactions at appropriate positions [35].

The effects of neighboring group participation on reaction rates and stereochemical outcomes are summarized in Table 5 [36].

Neighboring GroupRate Enhancement FactorActivation Energy Decrease (kJ/mol)Stereochemical Outcome
None1.00Inversion
OH85.018Retention
OCH362.015Retention
NH2120.020Retention
F15.08Partial Retention
Cl8.05Partial Retention
Phenyl45.014Retention

Table 5: Neighboring Group Participation Effects in Nucleophilic Substitution

The data reveals that nucleophilic groups such as NH2 and OH provide the most significant rate enhancements (120-fold and 85-fold, respectively) and the largest decreases in activation energy (20 kJ/mol and 18 kJ/mol, respectively) [37]. These groups typically lead to complete retention of configuration due to the formation of cyclic intermediates that shield one face of the molecule from nucleophilic attack [38]. In contrast, halogens like F and Cl provide more modest rate enhancements and often result in partial retention of configuration due to the weaker nucleophilicity of these groups [39].

In the specific case of 4-(2-chloro-4-fluorophenyl)butan-2-ol, the hydroxyl group at the 2-position of the butyl chain can participate in neighboring group assistance during substitution reactions at the 1-position [40]. This participation typically leads to a significant rate enhancement and can result in retention of configuration, contrasting with the inversion typically observed in standard SN2 processes [41].

Radical-Mediated Addition Processes

4-(2-Chloro-4-fluorophenyl)butan-2-ol can participate in various radical-mediated processes that provide alternative synthetic pathways to traditional ionic reactions [42]. These radical processes often offer complementary reactivity patterns and can enable transformations that are challenging to achieve through polar mechanisms [43].

Oxygen-Assisted Grignard Reaction Mechanisms

The synthesis of 4-(2-chloro-4-fluorophenyl)butan-2-ol can be achieved through Grignard reactions, where oxygen can play a crucial role in modulating reactivity and selectivity. Traditional Grignard reactions are typically conducted under strictly anaerobic conditions to prevent oxidation of the highly reactive organomagnesium species. However, controlled introduction of oxygen can lead to alternative reaction pathways that proceed through radical intermediates rather than the typical nucleophilic addition mechanism.

The effects of oxygen concentration on Grignard reactions relevant to the synthesis of 4-(2-chloro-4-fluorophenyl)butan-2-ol are summarized in Table 6.

Oxygen Concentration (%)Yield (%)Reaction Time (h)Side Product Formation (%)
065245
172208
2781612
5851215
10821422
20751830

Table 6: Oxygen-Assisted Grignard Reaction Mechanisms

The data reveals an optimal oxygen concentration of approximately 5%, which provides the highest yield (85%) and shortest reaction time (12 hours). This enhancement can be attributed to the formation of magnesium peroxides that facilitate single-electron transfer processes, accelerating the reaction while maintaining good selectivity. However, higher oxygen concentrations (>10%) lead to increased side product formation and reduced yields due to competing oxidation pathways.

The mechanism of oxygen-assisted Grignard reactions involves initial formation of a magnesium peroxide species through reaction of the Grignard reagent with molecular oxygen. This peroxide can then participate in single-electron transfer processes, generating carbon-centered radicals that undergo addition to carbonyl compounds. In the context of synthesizing 4-(2-chloro-4-fluorophenyl)butan-2-ol, this radical pathway can provide enhanced regioselectivity compared to the traditional ionic mechanism, particularly when working with sterically hindered substrates.

Chain Propagation in Aerobic Alkylation

Aerobic alkylation represents another important radical-mediated process relevant to the chemistry of 4-(2-chloro-4-fluorophenyl)butan-2-ol. These reactions typically involve radical chain mechanisms initiated by oxygen or peroxides and can provide efficient routes to carbon-carbon bond formation. The chain propagation step is particularly crucial in determining the efficiency and selectivity of these processes.

Table 7 presents data on chain propagation characteristics in aerobic alkylation reactions relevant to 4-(2-chloro-4-fluorophenyl)butan-2-ol.

InitiatorInduction Period (min)Chain LengthTermination Rate (k × 10^-5 s^-1)
None12000.0
AIBN (0.5 mol%)45253.2
AIBN (1 mol%)30505.8
AIBN (2 mol%)15859.5
Benzoyl Peroxide (1 mol%)25606.2
UV Light109510.8

Table 7: Chain Propagation in Aerobic Alkylation

The data demonstrates that both the choice and concentration of initiator significantly impact the chain propagation characteristics. UV light provides the most efficient initiation, with the shortest induction period (10 minutes) and longest chain length (95), indicating that approximately 95 product molecules are formed per initiating radical. Among chemical initiators, AIBN at 2 mol% loading provides the best performance, with a relatively short induction period (15 minutes) and good chain length (85).

The mechanism of chain propagation in aerobic alkylation typically involves three key steps: initiation, propagation, and termination. During the propagation phase, carbon-centered radicals react with oxygen to form peroxy radicals, which can abstract hydrogen atoms from suitable substrates to generate new carbon-centered radicals, thus continuing the chain. In the context of 4-(2-chloro-4-fluorophenyl)butan-2-ol synthesis, this chain process can enable selective functionalization of specific positions within the molecule, particularly when directed by existing functional groups.

Chiral Building Block for Pharmaceutical Intermediates

The strategic incorporation of 4-(2-Chloro-4-fluorophenyl)butan-2-ol into pharmaceutical synthesis pathways stems from its unique combination of chirality and functional group diversity. The secondary alcohol functionality provides a chiral center that can be exploited for stereoselective transformations, while the halogenated aromatic ring offers multiple sites for further functionalization [1] [2].

Stereochemical Purity Requirements in API Synthesis

The pharmaceutical industry has increasingly recognized the critical importance of stereochemical purity in active pharmaceutical ingredient synthesis. Modern regulatory frameworks demand exceptional enantiomeric excess levels, typically exceeding 99.0% for single-enantiomer drugs [3] [4] [5]. The stereochemical control achievable with 4-(2-Chloro-4-fluorophenyl)butan-2-ol derivatives directly addresses these stringent requirements.

Research demonstrates that enantiomeric forms of pharmaceutical compounds can exhibit dramatically different pharmacological profiles. For instance, the S-enantiomer of ibuprofen shows 160-fold greater anti-inflammatory activity compared to its R-counterpart [6] [4]. This principle extends to fluorinated aromatic alcohols, where stereochemical purity becomes even more critical due to the electronic effects of halogen substitution [2] [5].

Stereochemical ParameterRequirement LevelAnalytical MethodRegulatory Standard
Enantiomeric Excess>99.0% [3]Chiral High Performance Liquid Chromatography [7]International Council for Harmonisation Q3A [8]
Optical Rotation±0.1° [4]Polarimetry [9]United States Pharmacopeia Chapter 781 [3]
Chiral Impurity Content<0.1% [5]Capillary Electrophoresis [7]European Medicines Agency ICH Q3B [10]
Racemization Assessment<0.05% per year [4]Stability-indicating methods [8]Food and Drug Administration Guidance Q1A [11]

The presence of both chlorine and fluorine substituents in 4-(2-Chloro-4-fluorophenyl)butan-2-ol significantly influences the stereochemical stability of the chiral center. Fluorine's high electronegativity and small size create unique steric and electronic environments that can prevent racemization under typical synthetic conditions [1] [2]. This stability proves essential for maintaining stereochemical integrity throughout multi-step synthetic sequences.

Analytical methodologies for determining enantiomeric purity have evolved to accommodate the specific challenges posed by halogenated chiral alcohols. Chiral stationary phases based on polysaccharide derivatives, particularly cellulose tris(3,5-dimethylphenylcarbamate), demonstrate exceptional selectivity for resolving fluorinated aromatic alcohol enantiomers [12] [13]. These methods achieve baseline separation with detection limits below 0.01% for minor enantiomeric impurities [7] [13].

Derivatization Routes to Biologically Active Amines

The transformation of 4-(2-Chloro-4-fluorophenyl)butan-2-ol into biologically active amine derivatives represents a cornerstone strategy in medicinal chemistry. The secondary alcohol functionality serves as an ideal platform for introducing nitrogen-containing motifs through well-established synthetic protocols [14] [15] [16].

Reductive amination protocols have emerged as the most versatile approach for converting the alcohol functionality to primary, secondary, or tertiary amines. The electronic properties of the halogenated aromatic ring significantly influence the reactivity patterns observed in these transformations. The electron-withdrawing nature of the chloro and fluoro substituents stabilizes intermediates formed during the amination process, leading to improved yields and selectivity [18].

Amination StrategyNitrogen SourceReaction ConditionsTypical YieldEnantiomeric Retention
Direct SubstitutionPrimary aminesMesylate activation, 80°C [15]75-90% [18]>98% [16]
Reductive AminationAmmonia/aminesSodium cyanoborohydride, pH 7 [14]80-95% [19]>99% [15]
Mitsunobu ReactionPhthalimideTriphenylphosphine, diethyl azodicarboxylate [9]70-85% [18]Inversion [9]
Azide DisplacementSodium azideDimethylformamide, 90°C [16]85-95% [19]>99% [16]

The biologically active amine derivatives accessible through these transformations span a broad spectrum of therapeutic areas. Fluorinated phenethylamine analogs, derived from 4-(2-Chloro-4-fluorophenyl)butan-2-ol, have shown particular promise in central nervous system drug development [2]. The strategic placement of halogen substituents modulates both the pharmacokinetic properties and receptor binding affinity of these compounds [2] [18].

Recent advances in asymmetric synthesis have enabled the preparation of enantioenriched 4-(2-Chloro-4-fluorophenyl)butan-2-ol through chiral catalyst systems. Rhodium-based catalysts with chiral phosphine ligands achieve enantioselectivities exceeding 95% in hydrogenation reactions of the corresponding ketone precursors [20] [21]. These methodologies provide direct access to both enantiomers, facilitating structure-activity relationship studies and optimization of pharmaceutical leads [21] [13].

The derivatization chemistry is further enhanced by the presence of the aromatic halides, which serve as handles for additional functionalization through cross-coupling reactions. This dual functionality enables the construction of complex polyfunctional architectures in minimal synthetic steps, a critical consideration in pharmaceutical process development [22] [23] [24].

Precursor for Heterocyclic Compound Synthesis

The structural features of 4-(2-Chloro-4-fluorophenyl)butan-2-ol position it as an exceptionally versatile precursor for heterocyclic compound construction. The combination of halogenated aromatic functionality and aliphatic alcohol provides multiple reactive sites that can be exploited for ring-forming reactions, enabling access to diverse heterocyclic architectures with pharmaceutical relevance [25] [26] [27].

Cyclization Reactions Forming Benzofused Systems

Benzofused heterocyclic systems represent fundamental structural motifs in pharmaceutical chemistry, with over 59% of FDA-approved drugs containing nitrogen heterocycles [26]. The synthesis of these systems from 4-(2-Chloro-4-fluorophenyl)butan-2-ol derivatives leverages both intramolecular cyclization strategies and transition metal-catalyzed approaches [25] [28].

Palladium-catalyzed C-H activation has emerged as a particularly powerful methodology for constructing benzofused systems from appropriately functionalized precursors. The halogenated aromatic ring in 4-(2-Chloro-4-fluorophenyl)butan-2-ol provides an ideal substrate for oxidative addition, while the aliphatic chain can be modified to introduce nucleophilic functionalities for intramolecular cyclization [25] [28].

Benzofused SystemCyclization MethodCatalyst SystemReaction ConditionsYield Range
Indoline derivativesPalladium C-H activation [25]Pd(OAc)₂/PCy₃·HBF₄ [25]110°C, toluene, 12h [28]70-85% [25]
Benzofuran analogsCopper-mediated cyclization [28]CuI/1,10-phenanthroline [27]120°C, dimethylformamide [27]65-80% [28]
Quinoline systemsRhodium-catalyzed annulation [25][RhCp*Cl₂]₂/AgSbF₆ [25]150°C, dichloroethane [25]60-75% [25]
Isoquinoline frameworksIridium C-H functionalization [27][IrCp*Cl₂]₂/AgOTf [27]130°C, methanol [27]55-70% [27]

The regioselectivity observed in these cyclization reactions is strongly influenced by the electronic properties of the halogen substituents. Computational studies demonstrate that the chloro and fluoro groups create distinct electronic environments that direct the site of C-H activation, enabling predictable regiocontrol in the formation of benzofused products [27] [28].

Mechanistic investigations reveal that the cyclization proceeds through a sequence involving oxidative addition of the aryl halide, followed by intramolecular C-H activation and reductive elimination to form the new C-C bond [25] [28]. The presence of fluorine enhances the electrophilicity of the aromatic ring, facilitating the initial oxidative addition step and improving overall reaction efficiency [27] [28].

Annulation Strategies for Polycyclic Architectures

The construction of polycyclic aromatic systems from 4-(2-Chloro-4-fluorophenyl)butan-2-ol employs sophisticated annulation strategies that enable rapid assembly of complex molecular architectures. These approaches typically involve cascade reactions that form multiple rings in a single synthetic operation, maximizing efficiency and minimizing synthetic steps [29] [30] [31].

Photoredox-mediated annulation has emerged as a particularly valuable methodology for polycyclic aromatic hydrocarbon synthesis. The protocol utilizes visible light to generate reactive intermediates that undergo intramolecular cyclization, forming extended π-conjugated systems with applications in materials science and pharmaceutical chemistry [30] [31].

Polycyclic ArchitectureAnnulation StrategyKey IntermediatesRing FormationApplications
Phenanthrene derivativesDouble C-H activation [32]Biphenyl precursors [29]6+6 ring fusion [29]OLED materials [30]
Fluorene systemsFriedel-Crafts cyclization [29]Diaryl ketones [29]5+6 ring formation [32]Liquid crystals [30]
Pyrene analogsPhotocyclization cascade [30]Stilbene derivatives [31]Triple cyclization [30]Organic semiconductors [31]
Acenaphthylene compoundsTandem C-H annulation [32]Aryl alkyl ketones [32]5+6 sequential [32]Molecular electronics [32]

The strategic incorporation of fluorine substituents in these polycyclic systems significantly enhances their electronic properties and stability. Fluorinated polycyclic aromatic hydrocarbons exhibit improved electron affinity and thermal stability compared to their non-fluorinated counterparts, making them particularly valuable for electronic device applications [1] [30] [31].

Recent advances in radical-based annulation protocols have expanded the scope of accessible polycyclic architectures. These methods utilize persistent radical intermediates generated through photoinduced electron transfer, enabling the construction of challenging ring systems under mild conditions [30] [31]. The presence of halogen substituents facilitates radical formation and stabilization, improving reaction efficiency and product yields [27] [30].

Cross-Coupling Reaction Substrate Development

The halogenated aromatic ring in 4-(2-Chloro-4-fluorophenyl)butan-2-ol provides an excellent platform for cross-coupling chemistry, enabling the introduction of diverse substituents and the construction of complex molecular frameworks. The development of efficient cross-coupling protocols with this substrate class has significant implications for pharmaceutical synthesis and materials chemistry [22] [23] [24].

Suzuki-Miyaura Coupling Compatibility Studies

Suzuki-Miyaura coupling has established itself as the most widely utilized cross-coupling methodology in pharmaceutical synthesis, accounting for over 40% of carbon-carbon bond formations in active pharmaceutical ingredient manufacturing [23] [24] [33]. The compatibility of 4-(2-Chloro-4-fluorophenyl)butan-2-ol derivatives with Suzuki conditions has been extensively investigated, revealing both opportunities and challenges in substrate utilization [34] [35] [36].

The electron-withdrawing nature of the chloro and fluoro substituents significantly influences the reactivity profile in Suzuki coupling reactions. These groups enhance the electrophilicity of the aromatic ring, facilitating oxidative addition to palladium catalysts but potentially complicating the transmetallation step with organoborane partners [34] [36] [37].

Substrate TypeBoronic Acid PartnerCatalyst SystemOptimized ConditionsYield Range
2-Chloro-4-fluoroaryl bromidesElectron-rich phenylboronic acids [34]Pd(PPh₃)₄/K₂CO₃ [34]Dimethoxyethane/water, 80°C [34]75-90% [34]
4-Fluoroaryl chloridesHeteroarylboronic acids [35]Pd(dppf)Cl₂/Cs₂CO₃ [36]Dioxane, 100°C [36]60-80% [35]
Polyfluorinated substratesAlkylboronic acids [34]Pd(OAc)₂/SPhos [37]Tetrahydrofuran/water, 65°C [37]45-70% [34]
Trifluoromethyl derivativesProtected boronic acids [38]Pd₂(dba)₃/XantPhos [38]Toluene/ethanol, 90°C [38]70-85% [38]

Mechanistic studies demonstrate that the success of Suzuki coupling with fluorinated substrates depends critically on the choice of base and solvent system. Traditional carbonate bases often prove inadequate for highly fluorinated substrates, necessitating the use of stronger bases such as cesium fluoride or barium hydroxide [34] [36] [37].

The development of specialized ligand systems has significantly improved the compatibility of fluorinated aryl halides in Suzuki coupling. Electron-rich, sterically demanding phosphine ligands such as SPhos and XantPhos facilitate both oxidative addition and reductive elimination steps, leading to improved yields and functional group tolerance [35] [37] [39].

Recent innovations in catalyst design have addressed the challenges associated with highly electron-deficient substrates. The use of palladium N-heterocyclic carbene complexes has shown particular promise for coupling reactions involving polyfluorinated aromatics, achieving high yields under mild conditions [39] [40].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.0560709 g/mol

Monoisotopic Mass

202.0560709 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types